molecular formula C10H22NO7P B1265235 2-Acetyl-sn-glycero-3-phosphocholine

2-Acetyl-sn-glycero-3-phosphocholine

Cat. No.: B1265235
M. Wt: 299.26 g/mol
InChI Key: ZHRISDYJXKPXAW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group at position 2 is specified as acetyl. It derives from an acetic acid.

Scientific Research Applications

2-Acetyl-sn-glycero-3-phosphocholine exhibits significant biological activities, primarily through its interaction with platelet-activating factor receptors. This interaction activates G-protein coupled signaling pathways, influencing numerous physiological processes such as inflammation and immune responses.

Key Mechanisms:

  • Platelet Activation: Acts as an agonist for platelet-activating factor receptors, modulating platelet aggregation and vascular responses.
  • Inflammation Modulation: Influences cytokine release, positioning it as a candidate for therapeutic interventions in inflammatory diseases .

Cardiovascular Research

Research indicates that this compound plays a role in cardiovascular health by modulating oxidative stress pathways. In studies involving bovine aortic endothelial cells, treatment with this compound resulted in increased markers of oxidative stress, suggesting its potential in cardiovascular disease research.

Antihypertensive Effects

The compound has been shown to possess antihypertensive properties. It acts on the vascular system by influencing the activity of the platelet-activating factor receptor, which is crucial for blood pressure regulation .

Applications in Drug Delivery Systems

This compound is also investigated for its role in drug delivery systems. Its ability to integrate into lipid bilayers enhances the stability and dynamics of membrane structures, facilitating targeted drug delivery mechanisms.

Case Studies

Study FocusFindingsImplications
Endothelial Cell ResponseIncreased oxidative stress markers upon treatment with this compoundHighlights its role in cardiovascular research
Lipid Bilayer IncorporationInsights into membrane stability and drug delivery dynamicsSupports development of advanced drug delivery systems
Immune Response ModulationInfluences cytokine release in immune cellsPotential therapeutic target for inflammatory diseases

Synthesis and Characterization

The synthesis of this compound typically involves cholinephosphotransferase reactions using substrates like 1-palmitoyl-2-acetyl-sn-glycerol. Optimal synthesis conditions are generally maintained at a pH around 8.0, with microsomal preparations from rat tissues demonstrating high activity levels .

Properties

Molecular Formula

C10H22NO7P

Molecular Weight

299.26 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C10H22NO7P/c1-9(13)18-10(7-12)8-17-19(14,15)16-6-5-11(2,3)4/h10,12H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

ZHRISDYJXKPXAW-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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